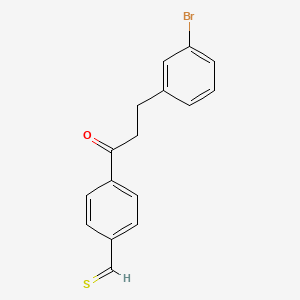

4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde

Descripción

4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde is a brominated aromatic compound featuring a benzothialdehyde core substituted with a 3-bromophenyl propanoyl group. The propanoyl-bromophenyl moiety may confer unique electronic and steric effects, distinguishing it from simpler benzaldehyde derivatives.

Propiedades

Fórmula molecular |

C16H13BrOS |

|---|---|

Peso molecular |

333.2 g/mol |

Nombre IUPAC |

4-[3-(3-bromophenyl)propanoyl]thiobenzaldehyde |

InChI |

InChI=1S/C16H13BrOS/c17-15-3-1-2-12(10-15)6-9-16(18)14-7-4-13(11-19)5-8-14/h1-5,7-8,10-11H,6,9H2 |

Clave InChI |

YPSSZWYLYXYTGU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)C=S |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde typically involves the reaction of 3-bromobenzaldehyde with a suitable propanoylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of 4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzothialdehyde derivatives.

Aplicaciones Científicas De Investigación

4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Comparison with Benzamide Derivatives ()

The benzamide derivatives listed in (e.g., compounds 13–17) share structural motifs involving substituted phenyl groups and amide linkages. While these compounds lack the aldehyde functionality of the target molecule, their substituent patterns provide insights into comparative properties:

- Substituent Effects: The target compound’s 3-bromophenyl group is an electron-withdrawing substituent (EWG), which contrasts with the electron-donating methoxy (EDG) and ethoxy groups in compounds 15–17 . The propanoyl group in the target compound introduces a ketone functionality, which differs from the amide linkages in compounds. This distinction may alter solubility and hydrogen-bonding capacity.

Lipophilicity :

Bromine’s high hydrophobicity likely increases the target compound’s logP compared to methoxy- or ethoxy-substituted analogs, affecting membrane permeability in biological systems .

Data Tables Summarizing Key Differences

Table 1: Structural and Functional Group Comparison

Table 2: Substituent Effects on Properties

Research Findings on Substituent Effects

Biological Activity : Bromine’s lipophilicity may enhance the target compound’s cell permeability compared to polar amide derivatives, though this requires experimental validation .

Safety Profile : The lack of toxicological data for brominated aldehydes (e.g., ) underscores the need for rigorous handling protocols for the target compound .

Actividad Biológica

4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound can be categorized as a substituted benzothialdehyde derivative. Its structure is characterized by a benzothialdehyde moiety linked to a propanoyl group substituted with a bromophenyl ring. The molecular formula is .

Cytotoxicity

Recent studies have shown that compounds similar to 4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde exhibit significant cytotoxic activity against various cancer cell lines. For instance, the cytotoxic effects were evaluated on cell lines such as HL-60 (human leukemia), NALM-6 (peripheral blood leukemia), WM-115 (melanoma), and COLO-205 (colon adenocarcinoma).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds showed promising results, indicating that modifications in the structure significantly influence their cytotoxic potential. For example, compounds with bulky substituents at specific positions demonstrated enhanced activity compared to their simpler analogues .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 | 10 |

| Compound B | NALM-6 | 15 |

| Compound C | WM-115 | 8 |

| 4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde | COLO-205 | TBD |

The mechanism by which 4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde exerts its cytotoxic effects may involve:

- DNA Interaction : Studies indicate that similar compounds can interact with DNA, leading to cleavage and subsequent apoptosis in cancer cells. This interaction is often assessed using DNA-cleavage protection assays .

- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation. For instance, certain derivatives caused approximately 60% of HL-60 cells to arrest in this phase .

Structure-Activity Relationship (SAR)

The biological activity of benzothialdehyde derivatives is closely tied to their chemical structure. Key factors influencing their activity include:

- Substituent Positioning : The position of substituents on the aromatic rings significantly affects lipophilicity and cytotoxicity. For example, meta-substituted derivatives often exhibit higher activity than para-substituted ones due to steric and electronic effects .

- Lipophilicity : The presence of bromine and other electron-withdrawing groups enhances the lipophilicity of the compound, which correlates with increased cellular uptake and bioavailability.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:

- Study on Chromanone Derivatives : A study evaluated various chromanone derivatives for their anticancer properties, revealing that structural modifications led to improved cytotoxicity against multiple cancer cell lines .

- Benzothiazole Analogues : Research on benzothiazole analogues demonstrated that certain substitutions could enhance both the anticancer activity and selectivity towards cancer cells over normal cells.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.